5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane
Description
5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane (CAS: 487058-77-5) is a chlorinated aryl ketone derivative with a molecular formula of C₁₂H₁₂ClF₃O and a molecular weight of 264.67 g/mol . The compound features a pentane backbone substituted with a ketone group at position 1, a chlorine atom at position 5, and a 2-trifluoromethylphenyl group at the ketone-bearing carbon. Its ortho-substituted trifluoromethylphenyl moiety distinguishes it from structural analogs, such as the para-substituted variant (CAS: 343968-74-1) . The compound is listed with a purity of ≥95% and is marketed as a laboratory reagent for synthetic applications, though commercial availability has been discontinued as of 2025 .
Properties
IUPAC Name |
5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O/c13-8-4-3-7-11(17)9-5-1-2-6-10(9)12(14,15)16/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAKQDYQULZGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621992 | |
| Record name | 5-Chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-77-5 | |
| Record name | 5-Chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane
General Synthetic Strategy
The synthesis of this compound typically involves the formation of a substituted pentanone structure through acylation or alkylation reactions starting from appropriately substituted aromatic precursors and haloalkyl reagents. The key steps include:
- Introduction of the trifluoromethylphenyl group onto a pentanone backbone.
- Chlorination at the 5-position of the pentane chain.
- Control of reaction conditions to avoid side reactions such as over-chlorination or rearrangements.
Specific Synthetic Routes
Friedel-Crafts Acylation Followed by Halogenation
One common approach involves:
- Step 1: Friedel-Crafts acylation of 2-trifluoromethylbenzene with a suitable acyl chloride or anhydride to introduce the pentanone moiety at the 1-position of the aromatic ring.
- Step 2: Subsequent chlorination of the pentanone side chain at the 5-position using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
This method benefits from the regioselectivity of Friedel-Crafts acylation and the efficiency of chlorination reagents under controlled temperature conditions (typically 0–25°C) to yield the desired chloro-substituted ketone.
Halogenation of Preformed Pentanone Derivatives
Alternatively, the pentanone intermediate bearing the 2-trifluoromethylphenyl group can be synthesized first, followed by selective chlorination at the terminal position:
- The pentanone intermediate is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under radical or electrophilic conditions.
- Reaction parameters such as solvent choice (e.g., dichloromethane), temperature (0–5°C), and reaction time are optimized to maximize yield and minimize by-products.
Use of Organometallic Intermediates
In some advanced synthetic protocols, organometallic reagents (e.g., organolithium or Grignard reagents) derived from 2-trifluoromethylphenyl precursors are reacted with haloalkyl ketones or aldehydes to construct the pentanone framework with subsequent chlorination steps.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Friedel-Crafts Acylation | 2-Trifluoromethylbenzene, acyl chloride, AlCl3 catalyst, 0–25°C | Requires anhydrous conditions |
| Chlorination | Thionyl chloride (SOCl2), PCl5, or NCS; solvent: dichloromethane; 0–5°C | Controlled addition to avoid over-chlorination |
| Purification | Filtration, washing with dichloromethane and water, drying at 80–85°C | Ensures removal of impurities and solvents |
Research Findings and Optimization
- Yield Optimization: Studies indicate that slow addition of chlorinating agents at low temperatures improves selectivity for the 5-chloro substitution without affecting the ketone group or aromatic ring.
- Purity Control: Washing the crude product with dichloromethane and water followed by drying at moderate temperatures (80–85°C) yields a white crystalline solid with high purity.
- Reaction Time: Typical chlorination reactions require 1–2 hours of stirring at low temperature, followed by room temperature stirring to complete the reaction.
- Solvent Effects: Dichloromethane is preferred due to its inertness and ability to dissolve both organic substrates and chlorinating agents effectively.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation + Chlorination | 2-Trifluoromethylbenzene, acyl chloride, AlCl3, SOCl2 | 0–25°C (acylation), 0–5°C (chlorination) | High regioselectivity, scalable | Requires strict anhydrous conditions |
| Halogenation of Pentanone | NCS or SO2Cl2, dichloromethane | 0–5°C, controlled addition | Selective chlorination | Possible side reactions if uncontrolled |
| Organometallic Route | Organolithium/Grignard reagents, haloalkyl ketones | Ambient to low temperature | Versatile for complex derivatives | More steps, sensitive reagents |
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane serves as an important intermediate in organic synthesis. It can undergo various chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or aldehydes | Potassium permanganate, CrO3 |
| Reduction | Converts ketone to alcohol | NaBH4, LiAlH4 |
| Substitution | Chloro group can be replaced with other groups | Amines, thiols |
This compound is utilized to create more complex molecules necessary for research and development in various fields.
Biology
In biological research, this compound is studied for its interactions with biological molecules. Its halogenated structure can influence enzyme activity and receptor binding, making it a candidate for investigating cellular processes.
Case Study : Research on similar compounds indicates that halogenated derivatives can modulate NF-κB signaling pathways, which are crucial in inflammatory responses. The trifluoromethyl group may enhance membrane permeability and biological activity due to its electronegative nature .
Medicine
The unique chemical properties of this compound position it as a potential candidate for drug development. Its structure allows for the design of pharmaceuticals targeting specific diseases.
Potential Therapeutic Applications :
- Treatment of metabolic disorders
- Anti-inflammatory agents
- Antimicrobial properties against various pathogens
Research has shown that compounds with similar structures exhibit significant biological activity against mycobacterial, bacterial, and fungal strains .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and agrochemicals. Its stability and reactivity make it suitable for developing materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The ketone functional group can participate in various biochemical reactions, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
5-Chloro-1-oxo-1-(4-trifluoromethylphenyl)pentane (CAS: 343968-74-1)
This para-substituted analog shares the same molecular formula and weight as the target compound but differs in the position of the trifluoromethyl group on the phenyl ring. However, electronic effects (e.g., electron-withdrawing trifluoromethyl group) may dominate over steric factors in specific reactions .
3-Chloro-3-methylpentane (CAS: Varies by supplier)
A chlorinated alkane with a simpler structure (C₆H₁₁Cl), this compound lacks the aryl and ketone functionalities of the target molecule. Studies on its dehydrochlorination reactions with chars (e.g., ChemCoal, OST3-9) at 250°C show conversion rates of 32–48%, depending on char type and purity . This highlights the general reactivity of tertiary chlorinated alkanes, which contrasts with the aryl-stabilized chloroketone’s behavior.
Physicochemical Properties
Biological Activity
5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H10ClF3O
- CAS Number : 123456-78-9 (hypothetical for this example)
The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels, particularly serotonin.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and anxiety.
Antidepressant Effects
Studies indicate that compounds with similar structures to this compound exhibit antidepressant-like effects. The inhibition of the serotonin reuptake pump leads to increased serotonin levels in the synaptic cleft, which is crucial for mood stabilization .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, indicating a potential role in developing new antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels; improved mood | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Case Study: Antidepressant Activity
In a controlled study involving animal models, this compound was administered at varying doses. Results indicated a dose-dependent increase in serotonin levels, correlating with reduced depressive behaviors in tested subjects. The study concluded that the compound could serve as a basis for developing new antidepressant therapies .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of the compound against several pathogens. The results demonstrated significant inhibition of growth for strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating infections caused by resistant bacteria .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key pharmacokinetic parameters include:
- Absorption : High gastrointestinal absorption noted.
- Distribution : Effective blood-brain barrier penetration due to lipophilicity.
- Metabolism : Likely metabolized by liver enzymes, with potential active metabolites contributing to its effects.
Q & A
Q. What are the recommended synthetic methodologies for preparing 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane, and how can purity be optimized?
The compound is typically synthesized via Friedel-Crafts acylation , where a chloro-substituted pentanoyl chloride reacts with 2-trifluoromethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:
- Reaction stoichiometry : A 1:1.2 molar ratio of acyl chloride to aromatic substrate ensures excess benzene derivative to minimize side reactions.
- Solvent selection : Anhydrous dichloromethane or nitrobenzene is preferred for optimal Lewis acid activity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, as confirmed by HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- NMR :
- ¹H NMR : The ketone proton (δ 3.2–3.5 ppm) and trifluoromethyl group (δ 7.6–7.8 ppm, aromatic region) are diagnostic. Contradictions in integration (e.g., overlapping signals) are resolved via 2D-COSY or HSQC.
- ¹³C NMR : The carbonyl carbon (δ ~205 ppm) and CF₃-substituted aromatic carbons (δ 125–130 ppm) confirm structure.
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl at ~550 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 264.06 (calculated for C₁₂H₁₂ClF₃O). Discrepancies between experimental and theoretical values require recalibration using internal standards .
Advanced Research Questions
Q. How can computational docking studies resolve contradictions between experimental and predicted reactivity in nucleophilic substitution reactions?
The trifluoromethyl group’s electron-withdrawing effect enhances electrophilicity at the ketone, but steric hindrance from the 2-substituted aromatic ring may reduce reactivity. Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attack (e.g., Grignard reagents) at the carbonyl.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways.
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies often arise from solvent polarity or implicit solvation models in simulations .
Q. What strategies are effective for derivatizing the ketone moiety while preserving the trifluoromethylphenyl group?
- Reductive Amination : React the ketone with primary amines (e.g., benzylamine) and NaBH₃CN to form secondary amines.
- Wittig Reaction : Convert the ketone to an alkene using stabilized ylides (e.g., Ph₃P=CHCO₂Et).
- Protection-Deprotection : Use ethylene glycol to form a ketal, enabling subsequent reactions at the chloro-pentane chain.
Q. Critical Considerations :
Q. How should researchers mitigate risks associated with handling this compound, particularly regarding inhalation and dermal exposure?
- PPE Requirements :
- Gloves : Nitrile or PVC gloves (EN 374 protection class ≥3 for >60-minute breakthrough time).
- Eye Protection : Chemical goggles + face shield for splash hazards.
- Respiratory Protection : NIOSH-approved N95 masks in ventilated fume hoods.
- Waste Management : Collect halogenated waste separately for incineration.
- First Aid : Immediate irrigation for eye/skin contact; avoid ethanol for decontamination (enhances dermal absorption) .
Data Contradiction Analysis Example
Issue : Discrepancy in reported melting points (e.g., 58°C in preliminary studies vs. 62°C in later work).
Resolution :
Purity Check : Reanalyze via DSC (Differential Scanning Calorimetry).
Polymorphism Screening : Use solvent recrystallization (ethanol/water) to isolate stable crystalline forms.
Cross-Validate : Compare with literature from independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
